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Compound of Interest

Compound Name: 1-Demethyl phenazolam

Cat. No.: B1357205 Get Quote

Disclaimer: 1-Demethyl phenazolam, also known as N-desmethylphenazolam, is a research

chemical and a potential metabolite of the designer benzodiazepine, phenazolam. As of late

2025, there is a significant lack of formal pharmacological studies and quantitative data

specifically for this compound in peer-reviewed literature. The following guide is a synthesized

overview based on the known pharmacology of its parent compound, phenazolam, and the

general principles of benzodiazepine pharmacology. The data presented for the parent

compound, phenazolam, is derived from non-clinical, anecdotal, and forensic sources and

should be interpreted with caution. This document is intended for research, scientific, and drug

development professionals.

Introduction
1-Demethyl phenazolam is the N-desmethylated analogue of phenazolam, a potent

triazolobenzodiazepine. Phenazolam itself is a designer drug that has been sold online and is

noted for its strong sedative and hypnotic effects.[1] Like other benzodiazepines, its

pharmacological actions are presumed to be mediated through positive allosteric modulation of

the γ-aminobutyric acid type A (GABA-A) receptor.[2] N-dealkylation is a common metabolic

pathway for benzodiazepines, often resulting in pharmacologically active metabolites with

potentially longer elimination half-lives than the parent drug.[3][4] Therefore, 1-Demethyl
phenazolam is an anticipated active metabolite of phenazolam, likely contributing to the overall

pharmacological and toxicological profile of its parent compound.
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1-Demethyl phenazolam is expected to act as a positive allosteric modulator of the GABA-A

receptor. This receptor is a ligand-gated ion channel that, upon binding of the endogenous

neurotransmitter GABA, opens to allow the influx of chloride ions, leading to hyperpolarization

of the neuron and a reduction in its excitability.[5]

Benzodiazepines bind to a specific site on the GABA-A receptor, distinct from the GABA

binding site, located at the interface of the α and γ subunits.[6] This binding induces a

conformational change in the receptor that increases the affinity of GABA for its binding site

and enhances the frequency of channel opening, thereby potentiating the inhibitory effect of

GABA.[5][7] This mechanism is responsible for the characteristic anxiolytic, sedative, hypnotic,

myorelaxant, and anticonvulsant effects of this class of drugs.

GABA-A Receptor Signaling Pathway
The binding of a benzodiazepine-like compound such as 1-Demethyl phenazolam enhances

the natural inhibitory action of GABA on the central nervous system.
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Caption: GABA-A receptor signaling pathway modulated by 1-Demethyl Phenazolam.
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Pharmacological Profile (Extrapolated)
Due to the absence of direct studies, the pharmacological profile of 1-Demethyl phenazolam
is inferred from its parent compound, phenazolam.

Receptor Binding Affinity
No quantitative binding data (e.g., Ki or IC50 values) for 1-Demethyl phenazolam at the

benzodiazepine site of the GABA-A receptor are currently available. The parent compound,

phenazolam, is a triazolobenzodiazepine, a structural class known for high affinity for the

GABA-A receptor.[8] It is plausible that 1-Demethyl phenazolam retains high affinity for the

benzodiazepine binding site. The specific affinity for different GABA-A receptor subtypes (e.g.,

those containing α1, α2, α3, or α5 subunits) is unknown but would determine its specific

pharmacological profile (e.g., sedative vs. anxiolytic effects).[8]

In Vitro and In Vivo Efficacy
The efficacy of 1-Demethyl phenazolam has not been formally determined. Anecdotal reports

on phenazolam suggest it is a highly potent sedative and hypnotic.[9] The N-demethylated

metabolites of other benzodiazepines are often active, and in some cases, exhibit a longer

duration of action.[3] Therefore, 1-Demethyl phenazolam is expected to be a potent positive

allosteric modulator of the GABA-A receptor, likely producing sedative, anxiolytic, muscle

relaxant, and anticonvulsant effects in vivo.

Table 1: Predicted Pharmacological Effects of 1-Demethyl Phenazolam
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Pharmacological Effect Predicted Activity Basis of Prediction

Sedation/Hypnosis High

Parent compound

(phenazolam) is a potent

sedative.[2]

Anxiolysis High

General effect of

benzodiazepines acting on α2-

containing GABA-A receptors.

[8]

Myorelaxation Moderate to High
General effect of

benzodiazepines.

Anticonvulsant Moderate to High
Class effect of

benzodiazepines.

Pharmacokinetics
The pharmacokinetic profile of 1-Demethyl phenazolam is unknown. As a metabolite of

phenazolam, its formation would be dependent on the metabolism of the parent drug, which is

likely mediated by hepatic cytochrome P450 enzymes, such as CYP3A4.[8] Benzodiazepine

metabolites formed through N-dealkylation often have longer elimination half-lives than their

parent compounds.[3]

Table 2: Predicted Pharmacokinetic Parameters for 1-Demethyl Phenazolam
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Parameter Predicted Characteristic Basis of Prediction

Absorption N/A (as a metabolite)
Formed in vivo from

phenazolam.

Distribution High volume of distribution
Benzodiazepines are typically

lipophilic.

Metabolism

Further hepatic metabolism

(e.g., hydroxylation,

glucuronidation)

Common metabolic pathways

for benzodiazepines.[4]

Elimination Half-life Potentially long
N-dealkylated metabolites

often have longer half-lives.[3]

Experimental Protocols
The following are detailed methodologies that would be employed to formally characterize the

pharmacological profile of 1-Demethyl phenazolam.

Receptor Binding Assays
Objective: To determine the binding affinity (Ki) of 1-Demethyl phenazolam for the

benzodiazepine site on GABA-A receptors.

Methodology:

Membrane Preparation: Whole brains (or specific regions like the cortex or cerebellum) from

rodents (e.g., Sprague-Dawley rats) are homogenized in a cold buffer (e.g., 50 mM Tris-HCl,

pH 7.4). The homogenate is centrifuged, and the resulting pellet containing cell membranes

is washed and resuspended in the assay buffer. Protein concentration is determined using a

standard method (e.g., Bradford assay).

Competition Binding Assay: A fixed concentration of a radiolabeled benzodiazepine ligand

(e.g., [³H]flunitrazepam or [³H]Ro15-1788) is incubated with the prepared cell membranes in

the presence of increasing concentrations of 1-Demethyl phenazolam.

Incubation: The mixture is incubated at a specific temperature (e.g., 0-4°C or 37°C) for a

duration sufficient to reach equilibrium (e.g., 60-90 minutes).
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Separation and Detection: The reaction is terminated by rapid filtration through glass fiber

filters to separate bound from free radioligand. The filters are washed with cold buffer, and

the radioactivity trapped on the filters is quantified using liquid scintillation counting.

Data Analysis: Non-specific binding is determined in the presence of a high concentration of

an unlabeled benzodiazepine (e.g., clonazepam). Specific binding is calculated by

subtracting non-specific binding from total binding. The IC50 value (concentration of 1-
Demethyl phenazolam that inhibits 50% of specific radioligand binding) is determined by

non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff

equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is

its dissociation constant.

In Vitro Functional Assays (Electrophysiology)
Objective: To determine the functional effect of 1-Demethyl phenazolam on GABA-A receptor

activity.

Methodology:

Cell Culture and Transfection: A cell line (e.g., HEK293 or Xenopus oocytes) is transfected

with cDNAs encoding the desired subunits of the GABA-A receptor (e.g., α1β2γ2).

Patch-Clamp Electrophysiology: Whole-cell patch-clamp recordings are performed on the

transfected cells. The cells are voltage-clamped, and a low concentration of GABA (typically

the EC5-EC20) is applied to elicit a baseline chloride current.

Drug Application: 1-Demethyl phenazolam is co-applied with GABA at various

concentrations. The potentiation of the GABA-induced current by the compound is

measured.

Data Analysis: The enhancement of the GABA current is plotted against the concentration of

1-Demethyl phenazolam to generate a concentration-response curve and determine the

EC50 (concentration for 50% maximal potentiation) and the maximum potentiation effect.

In Vivo Behavioral Assays
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Objective: To assess the sedative, anxiolytic, and motor-impairing effects of 1-Demethyl
phenazolam in animal models.

Methodology:

Animals: Male mice (e.g., C57BL/6) or rats are used. The compound is administered via an

appropriate route (e.g., intraperitoneal injection).

Locomotor Activity Test (Sedation): Animals are placed in an open-field arena equipped with

infrared beams. The total distance traveled, and other activity parameters are recorded over

a set period (e.g., 30-60 minutes). A significant reduction in locomotor activity indicates a

sedative effect.

Elevated Plus Maze (Anxiolysis): The maze consists of two open and two closed arms. The

time spent in the open arms is measured. An increase in the time spent in the open arms

suggests an anxiolytic effect.

Rotarod Test (Motor Impairment): The animal is placed on a rotating rod, and the latency to

fall is recorded. A decrease in the time spent on the rotarod indicates motor impairment.

Data Analysis: Behavioral data are analyzed using appropriate statistical methods (e.g.,

ANOVA followed by post-hoc tests) to compare the effects of different doses of 1-Demethyl
phenazolam to a vehicle control group.

Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the pharmacological characterization of

a novel benzodiazepine-like compound.
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Caption: A logical workflow for characterizing a novel benzodiazepine.
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Conclusion
1-Demethyl phenazolam is a putative active metabolite of the potent designer

benzodiazepine, phenazolam. While direct experimental data on its pharmacological profile are

lacking, it is predicted to be a potent positive allosteric modulator of the GABA-A receptor,

exhibiting sedative, anxiolytic, and other classic benzodiazepine effects. Its formation through

N-demethylation of phenazolam suggests it may have a longer elimination half-life, potentially

contributing to the prolonged effects observed with the parent compound. A comprehensive

pharmacological characterization, following the experimental protocols outlined in this guide, is

necessary to fully elucidate its affinity, potency, efficacy, and

pharmacokinetic/pharmacodynamic relationship. Such studies are crucial for understanding its

potential contribution to the clinical and forensic toxicology of phenazolam.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Pharmacological Profile of 1-Demethyl Phenazolam: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1357205#pharmacological-profile-of-1-demethyl-
phenazolam]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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